2-Butanone, 3-(2-propenyloxy)- (9CI)
Description
2-Butanone, 3-(2-propenyloxy)- (9CI) (IUPAC name: 3-(allyloxy)butan-2-one) is a ketone derivative functionalized with a propenyloxy (allyloxy) group at the 3-position of the butanone backbone. The molecular formula is C₇H₁₂O₂, with a molecular weight of 128.17 g/mol. The propenyloxy group introduces unsaturation (C=C bond), enhancing reactivity in polymerization or cross-linking reactions. This compound is likely utilized in organic synthesis, agrochemicals, or polymer industries due to its dual functional groups (ketone and allyl ether) .
Properties
CAS No. |
115170-86-0 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.171 |
IUPAC Name |
3-prop-2-enoxybutan-2-one |
InChI |
InChI=1S/C7H12O2/c1-4-5-9-7(3)6(2)8/h4,7H,1,5H2,2-3H3 |
InChI Key |
UCLLDHQDARRJSH-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C)OCC=C |
Synonyms |
2-Butanone, 3-(2-propenyloxy)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, molecular formulas, and applications of 2-Butanone, 3-(2-propenyloxy)- (9CI) with analogous compounds:
Physicochemical Properties
- Reactivity: The allyloxy group in the target compound enables participation in radical polymerization or Diels-Alder reactions, unlike halogenated analogs (e.g., 3-chloro-4-fluoro derivative) that favor nucleophilic substitution . The pyrimidinyl-substituted butanone (C₈H₁₀N₂O) exhibits aromatic stability and hydrogen-bonding capacity, making it suitable for drug design .
- Boiling Points and Solubility: Allyloxy-substituted compounds generally have lower boiling points compared to halogenated derivatives due to reduced polarity. For example, 3-bromo-4-(allyloxy)-2-butanone (C₇H₉BrO₂) has a higher boiling point (~200°C) than the target compound (~170°C) due to bromine’s molecular weight and polarizability . Methoxy-methyl derivatives (e.g., 3-methoxy-3-methyl-2-butanone) are more lipophilic, enhancing solubility in non-polar solvents .
Research Findings and Trends
- Toxicity and Safety: Halogenated derivatives (e.g., 3-chloro-4-fluoro-2-butanone) exhibit higher toxicity profiles, requiring stringent handling protocols compared to non-halogenated analogs . Allyl ethers, including the target compound, may release volatile organic compounds (VOCs), necessitating ventilation in industrial settings .
- Market Trends: Methoxy-methyl and pyrimidinyl-substituted 2-butanones are increasingly demanded in pharmaceuticals, while allyloxy derivatives are niche products in specialty polymers .
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